2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide is a useful research compound. Its molecular formula is C19H22FN5O2 and its molecular weight is 371.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Reactivity
- Pyrazolo[3,4-d]pyrimidines and Analogues: The chemical properties and reactivity of compounds like 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide have been explored in various studies. For instance, compounds like 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-thione exhibit reactivity with alkyl halides, leading to the formation of corresponding thioethers. Such reactions are significant for understanding the chemical behavior of these compounds (Brown, Danckwerts, Grigg, & Iwai, 1979).
Biological Applications
Antioxidant and Anti-Breast Cancer Properties
Research has shown that certain pyrazoles, closely related to the compound , demonstrate significant antioxidant and anti-breast cancer properties. This suggests potential therapeutic applications in treating breast cancer and inflammation-related diseases (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Anti-inflammatory Activity
Studies have also revealed that derivatives of N-(3-chloro-4-fluorophenyl) acetamide, closely related to the compound of interest, show significant anti-inflammatory activities. This indicates potential uses in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Antimicrobial Activity
Some pyrazole derivatives exhibit antimicrobial activities, suggesting their use in developing new antimicrobial agents. This is critical in the context of increasing antibiotic resistance (Bondock, Rabie, Etman, & Fadda, 2008).
Anti-Lung Cancer Activity
Fluoro-substituted compounds, similar to the chemical in focus, have been found to possess anti-lung cancer activity, highlighting their potential in cancer treatment (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Anticonvulsant Activity
Research on omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, structurally related to this compound, indicates potential anticonvulsant activity. This opens avenues for their use in treating epilepsy (Soyer, Kılıç, Erol, & Pabuccuoglu, 2004).
Mécanisme D'action
Target of Action
The primary target of this compound is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway . Necroptosis is a form of programmed cell death that occurs when apoptosis is inhibited. RIPK1 plays a crucial role in the regulation of necroptosis and inflammation, making it an attractive therapeutic target for treating multiple inflammatory diseases .
Mode of Action
The compound acts as an inhibitor of RIPK1 . It binds to RIPK1 with high affinity, thereby blocking its kinase activity . This inhibition prevents the downstream signaling events that lead to necroptosis .
Biochemical Pathways
The compound affects the necroptosis signaling pathway by inhibiting RIPK1 . This pathway involves a series of protein-protein interactions and phosphorylation events that lead to the activation of mixed lineage kinase domain-like pseudokinase (MLKL), which forms pores in the cell membrane, leading to cell death . By inhibiting RIPK1, the compound prevents the activation of MLKL, thereby blocking necroptosis .
Pharmacokinetics
The compound has acceptable pharmacokinetic characteristics. In liver microsomal assay studies, the clearance rate and half-life of the compound were 18.40 mL/min/g and 75.33 minutes, respectively . The compound also displayed oral bioavailability of 59.55% , suggesting that it is well-absorbed and can reach its target sites in the body effectively.
Result of Action
The compound effectively blocks tumor necrosis factor-alpha (TNFα)-induced necroptosis in both human and murine cells . It also inhibits TNFα, Smac mimetic, and zVAD-fmk (TSZ)-induced phosphorylation of the RIPK1/RIPK3/MLKL pathway . In a model of TNFα-induced systemic inflammatory response syndrome, pretreatment with the compound could effectively protect mice from loss of body temperature and death .
Propriétés
IUPAC Name |
2-[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2/c1-4-9-21-16(26)11-24-19(27)18-15(17(23-24)12(2)3)10-22-25(18)14-7-5-13(20)6-8-14/h5-8,10,12H,4,9,11H2,1-3H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIRVJCATNOYLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=O)C2=C(C=NN2C3=CC=C(C=C3)F)C(=N1)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.